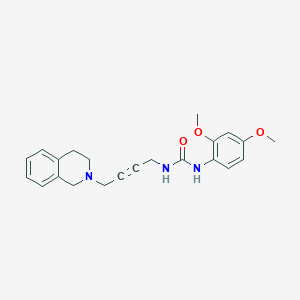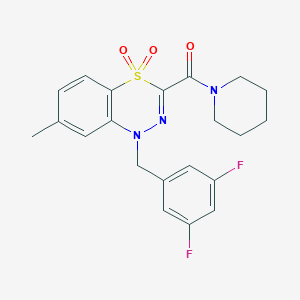![molecular formula C17H13Cl2N3OS B2929796 5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide CAS No. 930017-13-3](/img/structure/B2929796.png)
5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide is a chemical compound with the empirical formula C8H8Cl2N2O. Structurally, it is related to isothiazole. While the compound itself may not be of significant interest, several of its derivatives find practical applications as preservatives and antimicrobials .
Synthesis Analysis
The synthesis of isothiazolinones, including this compound, involves the ring-closure of 3-mercaptopropanamides. These intermediates are produced from acrylic acid via 3-mercaptopropionic acid. The ring-closure of the thiol-amide can be achieved through chlorination or oxidation to form the corresponding disulfide. Other synthetic routes, such as addition of thiocyanate to propargyl amides, have also been explored .
Molecular Structure Analysis
The molecular formula of This compound is C8H8Cl2N2O. Its crystal structure and detailed arrangement of atoms can be further investigated using X-ray crystallography .
Chemical Reactions Analysis
The antimicrobial activity of isothiazolinones, including this compound, arises from their ability to inhibit enzymes with thiols at their active sites. These compounds can form mixed disulfides upon treatment with such species. Notably, derivatives like methylisothiazolinone (MIT) and chloromethylisothiazolinone (CMIT) are widely used in various applications, including controlling bacteria, fungi, and algae in cooling water systems, paints, and hair care products .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5,6-dichloro-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-10-3-2-4-11(5-10)6-13-9-21-17(24-13)22-16(23)12-7-14(18)15(19)20-8-12/h2-5,7-9H,6H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYBMKROEUFDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
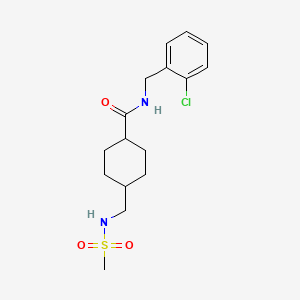
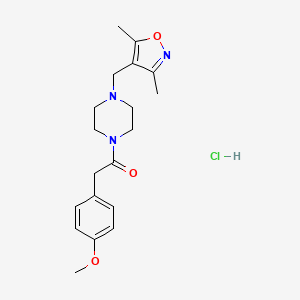
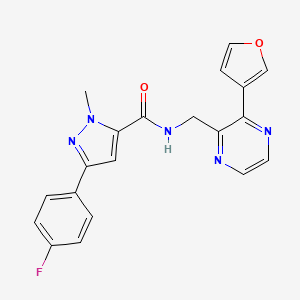
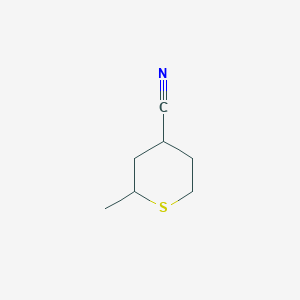
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2929721.png)
![2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2929723.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2929724.png)
![1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2929725.png)
![1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929727.png)
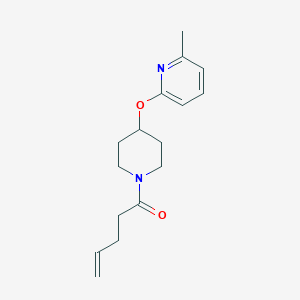
![N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B2929729.png)

